

"physical and chemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole"

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Compound of Interest

Compound Name: 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

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An In-depth Technical Guide to 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its synthesis, purification, and characterization.

Core Compound Information

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a nitrogen-rich organic molecule featuring a 1,2,4-triazole ring linked to a benzylhydrazine moiety.^[1] This structure makes it a valuable building block in organic synthesis and medicinal chemistry. It is also known by several synonyms, including [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine and 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole.^[1] The compound is primarily available as its hydrochloride or dihydrochloride salt for enhanced stability.^[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole** and its common salt forms is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole	1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Dihydrochloride
CAS Number	144035-22-3, 212248-62-9[1]	212248-62-9[2]
Molecular Formula	C ₉ H ₁₁ N ₅ [1]	C ₉ H ₁₃ Cl ₂ N ₅ [2]
Molecular Weight	189.22 g/mol [1]	262.14 g/mol [2]
Appearance	Soft-Brown Solid	Light Brown Solid[2]
Melting Point	Not available	162 - 165 °C (decomposes)
Boiling Point	443.7 ± 55.0 °C (Predicted)[3]	Not available
Density	1.33 ± 0.1 g/cm ³ (Predicted)[3]	Not available
Solubility	Chloroform, Dichloromethane[3]	DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)
pKa	5.15 ± 0.30 (Predicted)[3]	Not available
Storage	-20°C Freezer[3]	2-8°C Refrigerator[2]

Experimental Protocols

This section outlines a plausible synthetic route and purification methods for **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole**, based on general procedures for similar compounds.

Synthesis Workflow

The synthesis of **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole** can be conceptualized as a two-step process, starting from 4-aminobenzyl alcohol. The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole**.

Step 1: Synthesis of (4-(Chloromethyl)phenyl)hydrazine hydrochloride

This procedure describes the conversion of 4-chloroaniline to the corresponding hydrazine hydrochloride.

- **Diazotization:** 4-Chloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature to form the diazonium salt.
- **Reduction:** The cold diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid. The mixture is stirred, allowing the diazonium salt to be reduced to the hydrazine.
- **Isolation:** The resulting precipitate of (4-chloromethyl)phenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold hydrochloric acid, and dried under vacuum.

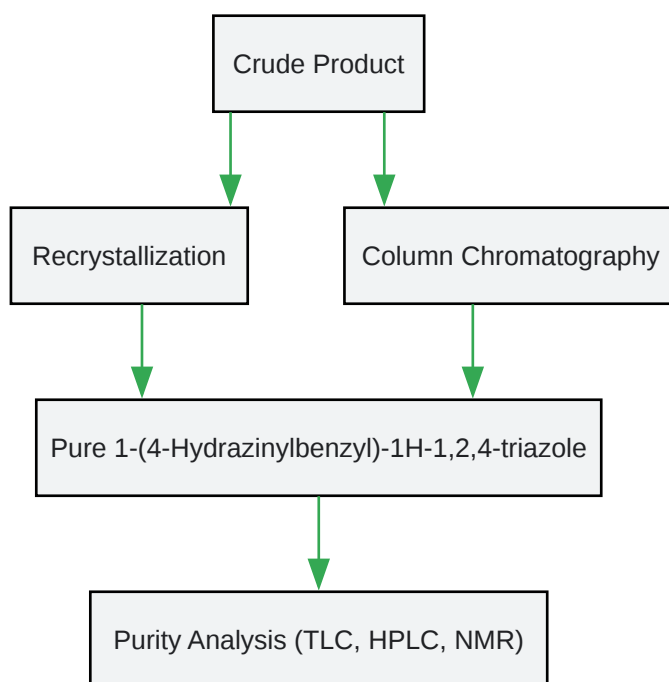
Step 2: Synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

This step involves the N-alkylation of 1,2,4-triazole with the synthesized benzylhydrazine derivative.

- **Reaction Setup:** In a round-bottom flask, 1H-1,2,4-triazole and a base such as potassium carbonate are suspended in a polar aprotic solvent like dimethylformamide (DMF).
- **Alkylation:** (4-(Chloromethyl)phenyl)hydrazine hydrochloride is added to the suspension. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification Workflow

The crude **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole** can be purified using standard laboratory techniques. The choice of method depends on the nature and quantity of impurities.



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Caption: General purification workflow for **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole**.

Purification by Recrystallization

- **Solvent Selection:** The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or a mixture of solvents).
- **Crystallization:** The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- **Isolation:** The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Purification by Column Chromatography

- **Stationary Phase:** Silica gel is typically used as the stationary phase.
- **Mobile Phase:** A solvent system is chosen based on TLC analysis to provide good separation of the desired product from impurities (e.g., a gradient of ethyl acetate in hexanes or

dichloromethane in methanol).

- **Elution and Collection:** The crude product is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC.
- **Isolation:** Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole** should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	- Singlets for the two protons of the 1,2,4-triazole ring (around 8.0-8.5 ppm).- A singlet for the benzylic methylene protons (-CH ₂ -) (around 5.3-5.5 ppm).- Doublets for the aromatic protons of the benzene ring (in the range of 7.0-7.5 ppm).- Broad singlets for the hydrazine (-NHNH ₂) protons.
¹³ C NMR	- Peaks for the two carbons of the 1,2,4-triazole ring (around 145-155 ppm).- A peak for the benzylic methylene carbon (-CH ₂ -) (around 50-55 ppm).- Peaks for the aromatic carbons of the benzene ring (in the range of 110-140 ppm).
FT-IR	- N-H stretching vibrations for the hydrazine group (around 3200-3400 cm ⁻¹).- C-H stretching for the aromatic and triazole rings (around 3000-3100 cm ⁻¹).- C=N and C=C stretching vibrations for the triazole and benzene rings (in the range of 1400-1600 cm ⁻¹).- C-N stretching vibrations (around 1200-1300 cm ⁻¹).

This guide provides a foundational understanding of **1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole** for its application in research and development. The provided protocols are illustrative and may require optimization based on specific experimental conditions and available resources.

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References

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